molecular formula C15H14FNO3 B5677292 N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

Cat. No.: B5677292
M. Wt: 275.27 g/mol
InChI Key: FDVHMQWUNRNMFH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom attached to the benzamide structure, along with two methoxy groups on the phenyl ring

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Dmpea, a structurally similar compound, has some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-dimethoxyphenyl)-2-fluorobenzamide might interact with its targets in a similar manner, potentially inhibiting certain enzymes and affecting neurotransmitter levels.

Biochemical Pathways

Related compounds like dmpea are known to affect the dopamine pathway . This could potentially lead to downstream effects such as altered mood, cognition, and motor control.

Pharmacokinetics

The structurally similar compound dmpea is known to have a low aqueous solubility and a low volatility , which could impact its bioavailability.

Result of Action

It is known that related compounds like dmpea can have effects such as inhibiting certain enzymes and affecting neurotransmitter levels . These changes could potentially lead to various physiological effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can act as a corrosion inhibitor for mild steel in acidic environments . This suggests that the compound’s action can be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.

    3,4-Dimethoxyphenylacetyl chloride: A related compound used in organic synthesis.

    3,4-Dimethoxyphenol: Another compound with methoxy groups but different chemical properties.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVHMQWUNRNMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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